molecular formula C9H17N3O2 B2760420 2-[(2R)-4-azidobutan-2-yl]oxyoxane CAS No. 1807940-31-3

2-[(2R)-4-azidobutan-2-yl]oxyoxane

Cat. No.: B2760420
CAS No.: 1807940-31-3
M. Wt: 199.254
InChI Key: UWHTWSUSWHFFQN-VEDVMXKPSA-N
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Description

2-[(2R)-4-azidobutan-2-yl]oxyoxane is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an azido group and an oxane ring, making it a subject of interest in various fields of study.

Scientific Research Applications

2-[(2R)-4-azidobutan-2-yl]oxyoxane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-4-azidobutan-2-yl]oxyoxane typically involves the reaction of 4-azidobutan-2-ol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-4-azidobutan-2-yl]oxyoxane undergoes several types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form various nitrogen-containing compounds.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various nitrogen-containing compounds, amines, and substituted oxane derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-[(2R)-4-azidobutan-2-yl]oxyoxane involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings that can interact with various biomolecules. This interaction can modulate biological pathways and exert specific effects, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2R)-4-azidobutan-2-yl]oxyoxane include other azido-containing oxane derivatives and compounds with similar structural features, such as:

  • 2-[(2R)-4-azidobutan-2-yl]oxane
  • 2-[(2R)-4-azidobutan-2-yl]oxolane
  • 2-[(2R)-4-azidobutan-2-yl]oxepane.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the azido group and the oxane ring, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2R)-4-azidobutan-2-yl]oxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(5-6-11-12-10)14-9-4-2-3-7-13-9/h8-9H,2-7H2,1H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHTWSUSWHFFQN-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN=[N+]=[N-])OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN=[N+]=[N-])OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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